molecular formula C8H13N3O2 B13626804 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid

2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid

Cat. No.: B13626804
M. Wt: 183.21 g/mol
InChI Key: QGKIUNDEIOBJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis . Additionally, solvent selection and purification steps are crucial to obtaining a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and pyrazole N-oxides, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid
  • 2-Amino-3-methyl-4-(1H-pyrazol-1-yl)butanoic acid
  • 2-Amino-2-methyl-5-(1H-pyrazol-1-yl)butanoic acid

Uniqueness

2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials with specific properties .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-amino-2-methyl-4-pyrazol-1-ylbutanoic acid

InChI

InChI=1S/C8H13N3O2/c1-8(9,7(12)13)3-6-11-5-2-4-10-11/h2,4-5H,3,6,9H2,1H3,(H,12,13)

InChI Key

QGKIUNDEIOBJQP-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=CC=N1)(C(=O)O)N

Origin of Product

United States

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